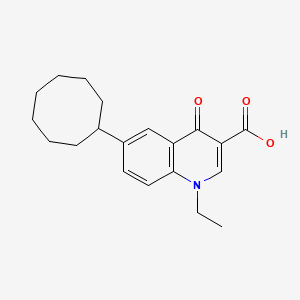

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

55377-02-1 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

6-cyclooctyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H25NO3/c1-2-21-13-17(20(23)24)19(22)16-12-15(10-11-18(16)21)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,23,24) |

InChI Key |

VOSVJYKKWHHLDO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview of the Core Scaffold Synthesis

The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is typically synthesized starting from ethyl 4-hydroxyquinoline-3-carboxylate derivatives. A common method involves:

- Hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate in sodium hydroxide solution under reflux conditions for 2 hours.

- Acidification of the reaction mixture to pH 4 with hydrochloric acid to precipitate the quinoline-3-carboxylic acid derivative.

- Isolation by filtration and drying to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale solid with high yield (~92%).

This step provides the quinoline-3-carboxylic acid core necessary for further functionalization.

Introduction of the Cyclooctyl Group at the 6-Position

The 6-cyclooctyl substitution is introduced via alkylation of the quinoline ring, often performed on ethyl 6-halo-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediates:

- The alkylation reaction involves treating the 6-haloquinoline ester with cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a base such as potassium carbonate in dry N,N-dimethylformamide (DMF).

- The reaction is typically conducted under an inert atmosphere (argon) at moderate temperatures (~60 °C) for 12 hours.

- After completion, the mixture is poured into ice-water, extracted with dichloromethane, and purified by flash chromatography to isolate the ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.

N-1 Ethylation

The N-1 position is alkylated to introduce the ethyl group:

- This step is performed by treating the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its ester with ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- The reaction is carried out in anhydrous solvents like DMF or t-butanol, often at elevated temperatures (50–100 °C) for several hours.

- The N-alkylation proceeds via nucleophilic substitution on the quinoline nitrogen, yielding the 1-ethyl derivative.

Following the introduction of the cyclooctyl and ethyl groups, the ester is hydrolyzed to the corresponding carboxylic acid:

- Hydrolysis is typically performed using aqueous sodium hydroxide (10% w/v) or hydrochloric acid under reflux.

- The reaction time varies but generally lasts several hours until complete conversion.

- Acidification of the reaction mixture precipitates the target carboxylic acid, which is then filtered, washed, and dried.

- Yields for this hydrolysis step range from moderate to high (42% to 92%) depending on the substrate and conditions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis | NaOH (2N), reflux 2 h; acidify to pH 4 with HCl | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 92 | Core scaffold formation |

| 2 | Alkylation (6-position) | Cyclooctyl bromide, K2CO3, dry DMF, 60 °C, 12 h | Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 33–70* | Moderate yields, purification by chromatography |

| 3 | N-1 Alkylation | Ethyl bromide, NaH or KOtBu, DMF or t-butanol, 50–100 °C | 1-ethyl-6-cyclooctyl derivative | Variable | Requires inert atmosphere |

| 4 | Hydrolysis | 10% NaOH or HCl, reflux | 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 42–81 | Final acid form |

*Yield depends on substrate and purification method.

Detailed Research Findings and Notes

- The Gould-Jacobs reaction is a classical method to construct the quinoline core, involving cyclization of anilines with β-ketoesters or β-ketoamides, which can be adapted for substituted quinolines.

- The use of potassium tert-butoxide is critical in ring closure and N-alkylation steps to ensure high regioselectivity and yield.

- Alkylation reactions require anhydrous conditions and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.

- Purification is commonly achieved by flash chromatography on silica gel , using dichloromethane/methanol mixtures as eluents.

- Hydrolysis conditions must be carefully controlled to avoid degradation of the quinoline ring system.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes. It inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and biological implications of 6-cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compared to analogous quinolones:

Key Research Findings

Kinase Inhibition Potential: Halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (e.g., 3.7) demonstrate nanomolar kinase inhibition, suggesting that the cyclooctyl derivative’s steric bulk could similarly modulate kinase interactions .

Antifungal Activity: Compounds like tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (MIC = 1.56 µg/mL against C.

SAR Insights: The ethyl group at position 1 enhances metabolic stability compared to cyclopropyl or hydrogen substituents, as seen in pharmacokinetic studies of related quinolones .

Biological Activity

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a cyclooctyl group and an ethyl substituent on the quinoline core. Its chemical formula is with a molecular weight of approximately 273.32 g/mol.

Biological Activity Overview

Research indicates that compounds of the quinoline class, including 6-cyclooctyl derivatives, exhibit various biological activities such as:

- Antimicrobial Activity : Some studies have reported that quinoline derivatives possess antibacterial properties against a range of pathogens.

- Antiviral Activity : Compounds similar to 6-cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline have shown effectiveness in inhibiting viral replication, particularly in HIV models.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Activity

A study focusing on the antibacterial properties of related quinoline compounds found that they can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis and function. For example, 6-chloro derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 6-Cyclooctyl derivative | Staphylococcus aureus | 15 |

| 6-Cyclooctyl derivative | Escherichia coli | 12 |

Antiviral Activity

The antiviral potential of related compounds has been documented extensively. For instance, a study demonstrated that a similar compound inhibited HIV-1 replication in human primary cells with an EC50 value of approximately 1.5 µM. The mechanism involves targeting the reverse transcriptase enzyme, crucial for viral replication.

Anticancer Activity

Research on anticancer effects has highlighted the cytotoxicity of quinoline derivatives against various cancer cell lines. A notable study utilized the MTT assay to evaluate the effectiveness of synthesized derivatives against the MCF-7 breast cancer cell line:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Cyclooctyl derivative | MCF-7 | 8.0 |

| Doxorubicin (control) | MCF-7 | 0.5 |

The results indicated that while the cyclooctyl derivative showed promising activity, it was less potent than doxorubicin, a standard chemotherapy agent.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects and safety profiles of quinoline derivatives:

- HIV Replication Inhibition : A clinical study involving patients with HIV showed that treatment with a related compound led to significant reductions in viral load.

- Anticancer Efficacy : In vitro studies on various cancer cell lines have consistently shown that these compounds induce apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.